molecular formula C15H19N5 B1679398 Rizatriptan CAS No. 144034-80-0

Rizatriptan

Cat. No. B1679398
M. Wt: 269.34 g/mol
InChI Key: ULFRLSNUDGIQQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07786156B2

Procedure details

A solution of the dihydrochloride of formic acid N′-[3-(2-dimethylamino-ethyl)-1H-indol-5-ylmethyl]-hydrazide (Example 18; 6.665 g, 20 mmol), and 1,3,5-triazine (1.081 g, 13.3 mmol) in ethanol (50 ml) is heated at reflux for six hours under a nitrogen atmosphere. From the slightly hazy yellow solution, the solvent is removed on the rotavapor, and the yellow residue is stirred with sodium hydroxide (100 ml 2N solution) and chloroform (100 ml). The organic layer is separated, washed with water (100 ml) and brine (100 ml) and dried (sodium sulfate). Removal of the solvent gives the product (4.54 g, 84%) as a slightly brown oil which solidifies on standing. 1H-NMR (CDCl3, 300 MHz) δ 2.26 (s, 6H, N(CH3)2); 2.56 (m, 2H, CH2); 2.83 (m, 2H, CH2NMe2); 5.27 (s, 2H, CH2N); 6.88 (d, 1H, J=2.0 Hz, H-2); 6.92 (dd, 1H, J=8.2 Hz, J=1.8 Hz, H-6); 7.15 (d, 1H, H-7); 7.40 (d, 1H, H-4); 7.84 (s, 1 H, triazol H-?); 7.89 (s, 1H, triazol H-?); 9.24 (br s, 1H, NH). 13C-NMR (CDCl3, 75 MHz) δ 23.68 (CH2); 45.50 (N(CH3)2); 54.88 (CH2N); 60.31 (CH2NMe2); 112.18 (C-7); 114.01 (C-3); 119.26 (C-4); 122.26 (C-6); 123.24 (C-2); 124.94 (C-5); 127.87 (C-9); 136.53 (C-8); 143.00 (triazol C-5); 151.88 (triazol C-3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
formic acid N′-[3-(2-dimethylamino-ethyl)-1H-indol-5-ylmethyl]-hydrazide
Quantity
6.665 g
Type
reactant
Reaction Step One
Quantity
1.081 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
C1(N)C(F)=C(F)C(F)=[C:3]([NH2:10])C=1F.Cl.Cl.Cl.Cl.[CH3:17][N:18]([CH3:35])[CH2:19][CH2:20][C:21]1[C:29]2[C:24](=[CH:25][CH:26]=[C:27]([CH2:30][NH:31][NH:32][CH:33]=O)[CH:28]=2)[NH:23][CH:22]=1.N1C=NC=NC=1>C(O)C>[CH3:17][N:18]([CH3:35])[CH2:19][CH2:20][C:21]1[C:29]2[C:24](=[CH:25][CH:26]=[C:27]([CH2:30][N:31]3[CH:3]=[N:10][CH:33]=[N:32]3)[CH:28]=2)[NH:23][CH:22]=1 |f:0.1.2,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
Name
formic acid N′-[3-(2-dimethylamino-ethyl)-1H-indol-5-ylmethyl]-hydrazide
Quantity
6.665 g
Type
reactant
Smiles
Cl.Cl.CN(CCC1=CNC2=CC=C(C=C12)CNNC=O)C
Name
Quantity
1.081 g
Type
reactant
Smiles
N1=CN=CN=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the yellow residue is stirred with sodium hydroxide (100 ml 2N solution) and chloroform (100 ml)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for six hours under a nitrogen atmosphere
Duration
6 h
CUSTOM
Type
CUSTOM
Details
From the slightly hazy yellow solution, the solvent is removed on the rotavapor
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with water (100 ml) and brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Name
Type
product
Smiles
CN(CCC1=CNC2=CC=C(C=C12)CN1N=CN=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.54 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.